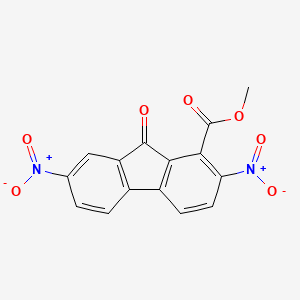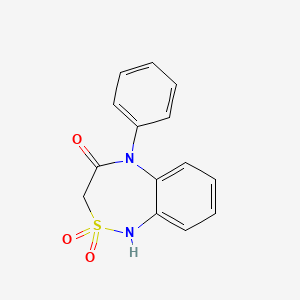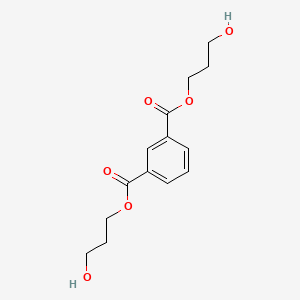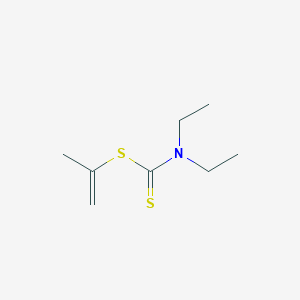![molecular formula C14H11NO3 B14603085 2-{[(4-Oxocyclohexa-2,5-dien-1-ylidene)methyl]amino}benzoic acid CAS No. 60027-78-3](/img/structure/B14603085.png)
2-{[(4-Oxocyclohexa-2,5-dien-1-ylidene)methyl]amino}benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{[(4-Oxocyclohexa-2,5-dien-1-ylidene)methyl]amino}benzoic acid is an organic compound characterized by a unique structure that includes a benzoic acid moiety linked to a cyclohexa-2,5-dien-1-ylidene group through an amino-methyl bridge
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(4-Oxocyclohexa-2,5-dien-1-ylidene)methyl]amino}benzoic acid typically involves the reaction of 4-oxocyclohexa-2,5-dien-1-ylidene derivatives with aminobenzoic acid under specific conditions. One common method involves the use of catalytic amounts of trifluoromethanesulfonic acid to facilitate the nucleophilic addition of the amino group to the cyclohexa-2,5-dien-1-ylidene moiety .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity while minimizing costs and environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
2-{[(4-Oxocyclohexa-2,5-dien-1-ylidene)methyl]amino}benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the cyclohexa-2,5-dien-1-ylidene moiety to a cyclohexadiene structure.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents to ensure the desired transformations .
Major Products
The major products formed from these reactions include quinone derivatives, reduced cyclohexadiene compounds, and substituted amino-benzoic acid derivatives.
Aplicaciones Científicas De Investigación
2-{[(4-Oxocyclohexa-2,5-dien-1-ylidene)methyl]amino}benzoic acid has several scientific research applications:
Chemistry: It is used as a precursor for synthesizing more complex organic molecules and studying reaction mechanisms.
Biology: The compound’s derivatives are investigated for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific molecular pathways involved in diseases.
Industry: The compound is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2-{[(4-Oxocyclohexa-2,5-dien-1-ylidene)methyl]amino}benzoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to participate in various biochemical pathways, potentially leading to the modulation of cellular processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparación Con Compuestos Similares
Similar Compounds
2-{[(4-Hydroxyphenyl)(4-oxo-2,5-cyclohexadien-1-ylidene)methyl]benzoic acid: This compound shares a similar structure but includes a hydroxyphenyl group, which may alter its chemical properties and biological activities.
N-(4-Oxocyclohexa-2,5-dien-1-ylidene)ureas: These compounds have a similar cyclohexa-2,5-dien-1-ylidene moiety but differ in their functional groups, leading to different reactivity and applications.
Uniqueness
2-{[(4-Oxocyclohexa-2,5-dien-1-ylidene)methyl]amino}benzoic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activities. Its ability to undergo various chemical transformations and interact with biological targets makes it a valuable compound for research and industrial applications .
Propiedades
Número CAS |
60027-78-3 |
|---|---|
Fórmula molecular |
C14H11NO3 |
Peso molecular |
241.24 g/mol |
Nombre IUPAC |
2-[(4-hydroxyphenyl)methylideneamino]benzoic acid |
InChI |
InChI=1S/C14H11NO3/c16-11-7-5-10(6-8-11)9-15-13-4-2-1-3-12(13)14(17)18/h1-9,16H,(H,17,18) |
Clave InChI |
CTXUXIXKISGSOW-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)C(=O)O)N=CC2=CC=C(C=C2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![4-{[(4-Amino-2-imino-2,3-dihydropteridin-6-yl)methyl]amino}benzoic acid--hydrogen bromide (1/1)](/img/structure/B14603025.png)

![N-Methyl-8-thia-9-selenabicyclo[4.3.0]nona-1,3,5-trien-7-imine](/img/structure/B14603051.png)
![N-{4-Methoxy-3-[(2-methoxyethyl)amino]phenyl}acetamide](/img/structure/B14603064.png)



![1-[(3-Bromoprop-2-yn-1-yl)oxy]-4-nitrobenzene](/img/structure/B14603078.png)
![[8-(hexadecanoyloxymethyl)-6,7-dihydroxy-4,18-dimethyl-14-nonyl-5-oxo-16-prop-1-en-2-yl-9,13,15,19-tetraoxahexacyclo[12.4.1.01,11.02,6.08,10.012,16]nonadec-3-en-17-yl] benzoate](/img/structure/B14603082.png)
